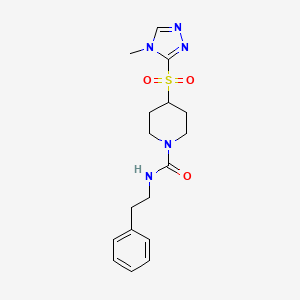

4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

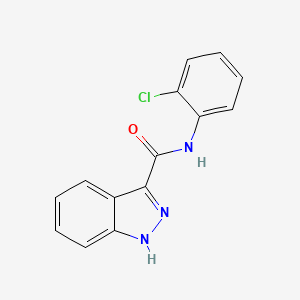

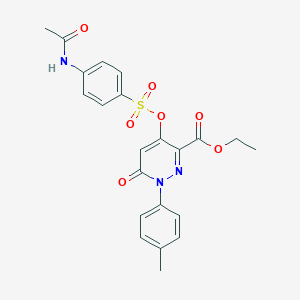

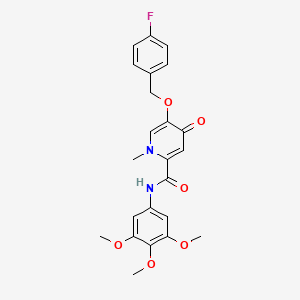

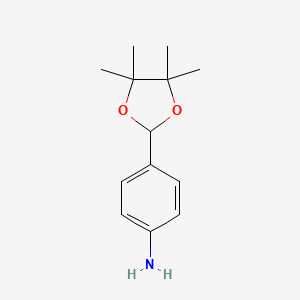

The compound “4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a methyl group and a sulfonyl group . The molecule also contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole and piperidine rings, along with the sulfonyl and carboxamide functional groups . These groups could potentially participate in various types of intermolecular interactions, including hydrogen bonding and pi-stacking .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and carboxamide groups could enhance its solubility in polar solvents .Scientific Research Applications

Synthesis and Chemical Characterization

Research in this area focuses on synthesizing novel compounds by manipulating the structural components of triazole derivatives. For instance, studies have explored the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines, demonstrating the versatility of triazole derivatives in chemical synthesis (Albert & Trotter, 1979)[https://consensus.app/papers/vtriazolo45dpyrimidines-8azapurines-part-synthesis-albert/a63f8c9a542552909e77ad78d358d41b/?utm_source=chatgpt]. This research underscores the potential of such compounds in generating diverse chemical entities with significant yields.

Antimicrobial and Antifungal Activities

Compounds structurally related to "4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide" have been assessed for their antimicrobial and antifungal activities. For example, studies have synthesized and evaluated the antimicrobial properties of novel sulfonamide derivatives, demonstrating their efficacy against a range of Gram-positive and Gram-negative bacteria and fungi (Ghorab et al., 2017)[https://consensus.app/papers/synthesis-activity-docking-study-ghorab/109084180e475373934f7cefc48f8dd2/?utm_source=chatgpt]. This highlights the therapeutic potential of such compounds in addressing microbial infections.

Antitumor Activities

Investigations into the antitumor properties of imidazotetrazines, a category closely related to triazole derivatives, have shown promising results in treating leukemia, pointing to the possibility of developing new anticancer agents from triazole-based compounds (Stevens et al., 1984)[https://consensus.app/papers/antitumor-imidazotetrazines-synthesis-chemistry-stevens/e7f5befcbca45f97a59920226826e0cb/?utm_source=chatgpt]. These studies contribute to the ongoing search for more effective and safer anticancer drugs.

Molecular Recognition and Self-Assembly

Research into the self-assembly and molecular recognition capabilities of fluoroalkylated compounds related to triazole derivatives reveals their potential in creating selective sensors for hydrophilic amino and N,N-dimethylamino compounds (Sawada et al., 2000)[https://consensus.app/papers/recognition-hydrophilic-amino-nndimethylamino-sawada/c2ff4c67b1ca5ed2a722b053881b51ca/?utm_source=chatgpt]. This opens up avenues for developing novel materials and sensors with specific binding capabilities.

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]-N-(2-phenylethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3S/c1-21-13-19-20-17(21)26(24,25)15-8-11-22(12-9-15)16(23)18-10-7-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEONTYJIAIVIKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2726978.png)

![(E)-2-amino-N-cyclopentyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2726979.png)

![9-cyclohexyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2726980.png)

![5-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2726981.png)

![N-[(2,5-difluorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine](/img/structure/B2726982.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2726986.png)

![N-(2-[(4-methyl-2-pyrimidinyl)amino]-1-{[2-(phenylmethylene)hydrazino]carbonyl}vinyl)benzenecarboxamide](/img/structure/B2726988.png)

![1-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]methanimine](/img/structure/B2726989.png)